N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide
Description
N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This compound integrates a 3-fluorophenyl substituent on the triazole ring and a 4-methoxybenzenesulfonamide group linked via an ethyl chain. Its synthesis likely involves multi-step reactions, including cyclization and sulfonylation, analogous to methods described for related triazole-thiazole derivatives .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-27-16-5-7-17(8-6-16)29(25,26)21-10-9-15-12-28-19-22-18(23-24(15)19)13-3-2-4-14(20)11-13/h2-8,11-12,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHUCCVWYTXEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazole and thiazole rings. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The thiazole ring is often formed via a condensation reaction between a thioamide and a haloketone .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Structure and Composition
- IUPAC Name : N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide
- Molecular Formula : C19H17FN4O2S
- Molecular Weight : 416.5 g/mol
Medicinal Chemistry
The compound has been extensively studied for its antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that it may inhibit specific enzymes related to these diseases:
- Anticancer Activity : In vitro studies have shown that similar triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific compound under discussion has demonstrated potential against various cancer types due to its ability to disrupt critical signaling pathways involved in tumor growth.
Biological Research
This compound has been utilized in biological research for:
- Enzyme Inhibition Studies : It is particularly noted for its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase. This inhibition can lead to reduced inflammation and suppression of cell proliferation in cancer.
Chemical Research
The compound serves as a synthetic intermediate for the development of new pharmaceuticals and bioactive molecules. Its unique structure allows chemists to explore new synthetic routes and reaction mechanisms.
Industrial Applications
In industrial settings, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions. Its properties make it suitable for applications in drug development and material science.
Anticancer Studies
Recent research has demonstrated that compounds similar to this compound exhibit promising anticancer properties:
- Study on Cell Lines : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis.
- Mechanistic Insights : Further investigations revealed that the compound disrupts key signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition Research
Research focusing on enzyme inhibition has highlighted the potential of this compound:
- Carbonic Anhydrase Inhibition : Studies have shown that the compound effectively inhibits carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues.
- Cholinesterase Activity : The ability of the compound to inhibit cholinesterase suggests potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and thiazole rings allow it to form hydrogen bonds and other non-covalent interactions with these targets, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation, microbial growth, and inflammation .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Sulfonamide Group : The target compound’s 4-methoxybenzenesulfonamide group contrasts with the halogenated phenylsulfonyl groups in compounds (e.g., Cl or Br at the 4-position) . The methoxy group may enhance lipophilicity compared to halogens.
- Fluorinated Aryl Groups : The 3-fluorophenyl group in the target compound differs from the 2,4-difluorophenyl substituents in derivatives, which could influence steric and electronic interactions .
Spectroscopic Differentiation
Table 2: IR Spectral Signatures
Key Findings :
- The absence of C=O absorption (~1663–1682 cm⁻¹) in the target compound’s IR spectrum confirms cyclization into the triazolo-thiazole system, contrasting with precursor hydrazinecarbothioamides .
- The presence of NH and C=S bands aligns with tautomeric stabilization in the thione form, similar to compounds [7–9] in .
Biological Activity
Overview
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a synthetic compound that belongs to the class of triazolothiazole derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring fused with a thiazole ring.
- A sulfonamide functional group.
- A fluorophenyl substituent which enhances its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit various enzymes by binding to their active sites, while the triazolothiazole moiety may modulate receptor activity and influence cellular pathways.
Antimicrobial Activity
Research indicates that compounds with a triazole-thiazole structure exhibit significant antimicrobial properties. For instance:
- Triazoles have been reported to possess antifungal and antibacterial activities against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- In vitro studies demonstrated that related compounds showed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant bacterial strains .
Anticancer Potential
The triazolo-thiazole derivatives have shown promise in anticancer research:
- Studies indicate that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways .
- For example, a related compound demonstrated significant cytotoxic effects on human cancer cell lines, suggesting potential for development as an anticancer agent.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been explored:
- The inhibition of pro-inflammatory cytokines such as TNF-alpha has been observed in preclinical models .
- This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy Study : A study evaluated the antibacterial properties of various triazolo-thiazole derivatives, including this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that the compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell growth . This positions it as a candidate for further development in cancer therapy.
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
